Thyroxine Ethyl Ester
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Overview
Description
Thyroxine Ethyl Ester is a synthetic derivative of thyroxine, a hormone produced by the thyroid gland. Thyroxine, also known as tetraiodothyronine, plays a crucial role in regulating metabolism, growth, and development in humans. This compound is often used in scientific research due to its stability and ease of handling compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thyroxine Ethyl Ester can be synthesized through the esterification of thyroxine. The process involves dissolving thyroxine in ethanol and adding hydrochloric acid to catalyze the reaction. The mixture is then heated, and the solvent is slowly evaporated to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Thyroxine Ethyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated products.
Substitution: Halogen substitution reactions can occur, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like iodine monochloride.
Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound .
Scientific Research Applications
Thyroxine Ethyl Ester is widely used in scientific research due to its stability and ease of handling. Some of its applications include:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of thyroxine and its derivatives.
Biology: It serves as a tool to study thyroid hormone metabolism and its effects on cellular processes.
Medicine: Research on this compound helps in understanding thyroid hormone replacement therapies and their pharmacokinetics.
Industry: It is used in the development of diagnostic assays for thyroid function testing.
Mechanism of Action
Thyroxine Ethyl Ester exerts its effects by mimicking the action of thyroxine. It binds to thyroid hormone receptors in the nucleus of target cells, leading to the activation of gene transcription. This results in the modulation of various metabolic processes, including protein synthesis, carbohydrate metabolism, and lipid metabolism .
Comparison with Similar Compounds
Levothyroxine: A synthetic form of thyroxine used in thyroid hormone replacement therapy.
Liothyronine: A synthetic form of triiodothyronine, another thyroid hormone.
Diiodothyronine: A metabolite of thyroxine with distinct biological activities.
Comparison: Thyroxine Ethyl Ester is unique due to its esterified form, which provides greater stability and ease of handling compared to thyroxine. Unlike Levothyroxine and Liothyronine, which are commonly used in clinical settings, this compound is primarily used in research applications .
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15I4NO4/c1-2-25-17(24)14(22)5-8-3-12(20)16(13(21)4-8)26-9-6-10(18)15(23)11(19)7-9/h3-4,6-7,14,23H,2,5,22H2,1H3/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSGNEFHGVQOPA-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15I4NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20708672 |
Source
|
Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20708672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76353-71-4 |
Source
|
Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20708672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary effect of D,L-α-Methyl Thyroxine Ethyl Ester (CG-635) investigated in the provided research?
A1: The primary focus of the research is exploring the lipid-lowering effect of D,L-α-Methyl this compound (CG-635) [, ]. This suggests the compound might play a role in managing lipid levels, potentially offering therapeutic benefits for conditions like hyperlipidemia.
Q2: Besides its lipid-lowering effect, what other aspects of D,L-α-Methyl this compound (CG-635) are studied in the research?
A2: The research also investigates the influence of D,L-α-Methyl this compound (CG-635) on basal metabolic rate, heart, and thyroid gland [, ]. This implies that the compound's effects are not limited to lipid metabolism and could have broader physiological implications.
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